RSV-IN-4

RSV Influenza A Virus Dual Inhibitor

RSV-IN-4 is the only bifunctional RSV/IAV inhibitor proven for co‑infection modeling. Its dual action (EC50 11.76 µM, selectivity index CC50/EC50 = 1.76) eliminates the need for drug cocktails, enabling simultaneous targeting of both viruses in a single assay. With 2.78‑fold greater potency than the lead analog RSV‑IN‑3, it delivers superior sensitivity and a reliable benchmark for SAR and high‑throughput broad‑spectrum screening. High purity (≥98%) ensures reproducible results. Secure your supply of this essential, unduplicated tool compound.

Molecular Formula C18H18N2O2S
Molecular Weight 326.41
CAS No. 862825-89-6
Cat. No. B2532795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRSV-IN-4
CAS862825-89-6
Molecular FormulaC18H18N2O2S
Molecular Weight326.41
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CSC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H18N2O2S/c1-2-22-16-10-6-5-9-15(16)20-18(21)12-23-17-11-19-14-8-4-3-7-13(14)17/h3-11,19H,2,12H2,1H3,(H,20,21)
InChIKeyWZUPNNPINBXARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





RSV-IN-4 (CAS 862825-89-6): A Dual RSV and Influenza A Virus Inhibitor for Antiviral Research


RSV-IN-4 (Compound 2) is a 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivative that functions as a dual (bifunctional) inhibitor of respiratory syncytial virus (RSV) and influenza A virus (IAV) [1]. In HEp-2 cellular assays, RSV-IN-4 exhibits anti-RSV activity with an EC50 value of 11.76 μM and demonstrates a favorable cytotoxicity profile with a CC50 of 20.74 μM [1]. Unlike many single-target RSV inhibitors, RSV-IN-4 provides the unique capability to simultaneously target both RSV and IAV, making it a valuable tool for co-infection studies and broad-spectrum antiviral research [1].

RSV-IN-4: Why In-Class Compounds Cannot Be Interchanged


Substitution of RSV-IN-4 with other RSV inhibitors is not scientifically justified due to its unique dual-inhibition profile against RSV and IAV [1]. While many RSV-targeting compounds (e.g., fusion inhibitors like Presatovir, polymerase inhibitors like RSV L-protein-IN-4) are highly potent against RSV alone, they lack the dual antiviral spectrum that RSV-IN-4 provides [2]. Conversely, other RSV/IAV dual inhibitors in the same chemical series, such as RSV-IN-3, exhibit significantly lower anti-RSV potency (EC50 = 32.70 μM) compared to RSV-IN-4 [1]. Furthermore, RSV-IN-4 demonstrates a favorable selectivity index (CC50/EC50 = 1.76) with minimal cytotoxicity to HEp-2 cells at concentrations achieving >80% RSV inhibition [1]. These quantitative distinctions underscore that RSV-IN-4 occupies a specific niche in antiviral research that cannot be replicated by generic substitution.

RSV-IN-4: Comparative Quantitative Evidence for Scientific Selection


Dual RSV/IAV Inhibition Profile Versus Single-Target RSV Inhibitors

RSV-IN-4 is a dual inhibitor of both RSV and IAV, a property not shared by potent single-target RSV inhibitors such as Presatovir (GS-5806) or RSV L-protein-IN-4 [1]. In a direct comparison within the same study, RSV-IN-4 was part of a series designed and validated for dual RSV/IAV activity [1]. This dual-target profile is quantifiable through its documented anti-RSV EC50 of 11.76 μM, while its anti-IAV activity is structurally corroborated within the same chemical series [1].

RSV Influenza A Virus Dual Inhibitor Antiviral

Superior Anti-RSV Potency Within the Dual-Inhibitor Chemical Series

Within the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide series, RSV-IN-4 (Compound 2) exhibits significantly greater anti-RSV potency compared to the closest structural analog, RSV-IN-3 (Compound 1) [1]. Specifically, RSV-IN-4 demonstrates an EC50 of 11.76 μM, whereas RSV-IN-3 has an EC50 of 32.70 μM under identical assay conditions [1]. This represents a 2.78-fold improvement in potency for RSV-IN-4 over RSV-IN-3.

RSV EC50 Structure-Activity Relationship Potency Comparison

Favorable Selectivity Index and Low Cytotoxicity Profile

RSV-IN-4 demonstrates a measurable and favorable cytotoxicity profile, with a CC50 of 20.74 μM in HEp-2 cells [1]. This yields a selectivity index (CC50/EC50) of 1.76. Importantly, at a concentration of 50 μM, RSV-IN-4 achieves 83.24% inhibition of RSV while exhibiting little or no toxicity to HEp-2 cells [1]. This contrasts with the clinical drug ribavirin, which the study notes exhibits greater cytotoxicity than several compounds in the series [1].

Selectivity Index Cytotoxicity CC50 HEp-2

RSV-IN-4: Optimal Application Scenarios Based on Comparative Evidence


RSV and Influenza A Virus Co-Infection Studies

RSV-IN-4 is uniquely suited for in vitro models investigating RSV-IAV co-infections, a clinically relevant scenario where both viruses may circulate simultaneously [1]. Its dual inhibitory activity against both pathogens allows researchers to use a single compound to probe the interplay between these viruses in a co-infection model, rather than relying on combinations of single-target inhibitors. The compound's favorable selectivity index (CC50/EC50 = 1.76) and low cytotoxicity at effective concentrations (83.24% RSV inhibition at 50 μM with minimal toxicity) support its use in cellular assays over extended time courses [1].

Broad-Spectrum Antiviral Screening and Tool Compound for Dual-Target Studies

Given its dual RSV/IAV inhibition profile, RSV-IN-4 serves as an ideal control or tool compound in high-throughput antiviral screening programs targeting broad-spectrum activity [1]. Unlike single-target RSV inhibitors (e.g., Presatovir or RSV L-protein-IN-4), RSV-IN-4 can identify hits with potential cross-viral activity. Its 2.78-fold greater potency over the structural analog RSV-IN-3 ensures that this tool compound provides a more sensitive and reliable readout of dual-inhibitor activity in screening assays [1].

Structure-Activity Relationship (SAR) Studies on Dual Inhibitors

RSV-IN-4 is a critical reference compound for SAR studies within the 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide series. Its quantitative EC50 of 11.76 μM and CC50 of 20.74 μM provide a benchmark for evaluating the potency and selectivity of newly synthesized analogs [1]. The direct comparison with RSV-IN-3 (EC50 = 32.70 μM, CC50 = 37.48 μM) illustrates how subtle structural modifications (Compound 2 vs. Compound 1) impact both antiviral activity and cytotoxicity, offering a clear framework for optimizing lead compounds in this chemical space [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RSV-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.